![molecular formula C6H13ClN2 B3231124 4,7-Diazaspiro[2.5]octane hydrochloride CAS No. 1314778-48-7](/img/structure/B3231124.png)

4,7-Diazaspiro[2.5]octane hydrochloride

Overview

Description

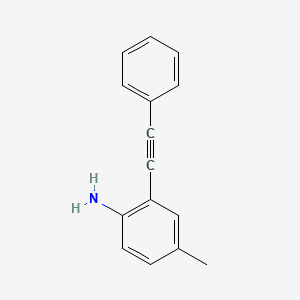

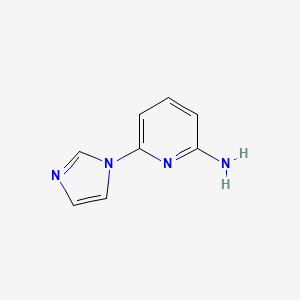

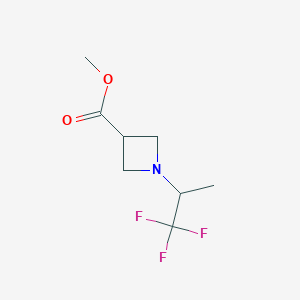

4,7-Diazaspiro[2.5]octane hydrochloride is a chemical compound with the molecular formula C₆H₁₄Cl₂N₂ . It is also known by its CAS number: 145122-56-1 . This compound belongs to the class of spiro compounds and contains a unique spirocyclic structure. The name suggests that it consists of a seven-membered ring with two nitrogen atoms and a spiro junction between the two rings .

Molecular Structure Analysis

The molecular structure of this compound comprises a central seven-membered ring with two nitrogen atoms. The hydrochloride salt forms due to the presence of two chloride ions. The spirocyclic arrangement contributes to its unique properties and potential applications .

Scientific Research Applications

Radioprotective Agent

"4,7-Diazaspiro[2.5]octane hydrochloride" derivatives have shown potential in radioprotection. A study by Shapiro, Tansy, and Elkin (1968) on a derivative, 7,10-Ethano-1-thia-4,7-diazaspiro [4.5] decane dihydrochloride, demonstrated radioprotective properties against lethal doses of X-radiation in mice, with significant survival rates in pretreated groups (Shapiro, Tansy, & Elkin, 1968).

Malaria Treatment

In the field of antimalarial research, a novel diazaspiro[3.4]octane series was identified as effective against multiple stages of the malaria parasite, Plasmodium falciparum. These compounds displayed low nanomolar asexual blood-stage activity and strong gametocyte sterilizing properties, making them promising candidates for malaria treatment (Le Manach et al., 2021).

Photochemical Research

In photochemistry, the sensitized photorearrangement of furo[2,3-d]pyrimidines into 5,7-diazaspiro[2.5]octanes has been studied. This involves homolysis and rearrangement under short-wavelength UV irradiation, revealing interesting aspects of chemical reactions triggered by light (Ming & Wamhoff, 1987).

Chemical Synthesis

In chemical synthesis, various derivatives of diazaspiro[2.5]octane hydrochloride have been synthesized for different applications. For instance, Mrachkovskaya and Yakhontov (1976) synthesized 1,4-Diazabicyclo [2.2.2] octane hydrochloride methylchloride from N-benzoylpiperazine, demonstrating the versatility of diazaspiro compounds in synthetic chemistry (Mrachkovskaya & Yakhontov, 1976).

properties

IUPAC Name |

4,7-diazaspiro[2.5]octane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClH/c1-2-6(1)5-7-3-4-8-6;/h7-8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFBSNNEWLXYLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

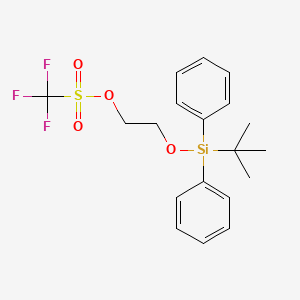

Synthesis routes and methods

Procedure details

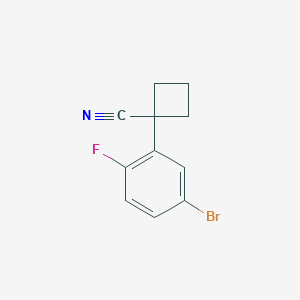

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

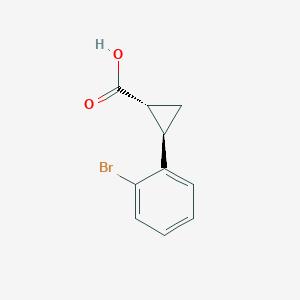

![4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylic acid](/img/structure/B3231135.png)

![2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol](/img/structure/B3231156.png)